molecular formula C23H28N2O5 B7814834 Brucin Dihydrat

Brucin Dihydrat

Cat. No.: B7814834
M. Wt: 412.5 g/mol
InChI Key: IEJIBKWJYHZFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brucin dihydrate is a hydrated form of brucine, a dimethoxy-strychnidine alkaloid derived from Strychnos nux-vomica. Structurally, brucine (C₂₃H₂₆N₂O₄) features two methoxy groups attached to its aromatic rings and a tertiary amine group. The dihydrate form incorporates two water molecules, influencing its crystallinity, stability, and solubility .

Properties

IUPAC Name

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4.H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJIBKWJYHZFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thermogravimetric Analysis (TGA)

TGA profiles of HyA show a single-step mass loss of 8.06 ± 0.10% upon heating, corresponding to the release of 1.92 moles of water per mole of brucine. Deviations from this value indicate contamination with anhydrous or higher hydrates.

Powder X-ray Diffraction (PXRD)

HyA’s PXRD pattern is distinct from other brucine hydrates. Key diffraction peaks include:

  • d-spacings : 10.2 Å, 7.5 Å, and 5.8 Å (characteristic of monoclinic unit cells).

  • Unit cell parameters : a = 25.018 Å, b = 12.381 Å, c = 17.459 Å, β = 122.20°.

Differential Scanning Calorimetry (DSC)

DSC thermograms of HyA exhibit two endothermic events:

  • Dehydration onset : ~80°C (ΔH = 5.3 ± 0.9 kJ mol<sup>−1</sup>).

  • Melting point : 178.9°C (Δ<sub>fus</sub>H = 28.4 kJ mol<sup>−1</sup>).

Thermodynamic and Kinetic Considerations

The enthalpy of transformation (Δ<sub>trs</sub>H) from HyA to its anhydrous form is 3.0 ± 0.8 kJ mol<sup>−1</sup> , indicating weak stabilization by water molecules. This low energy barrier explains HyA’s propensity for dehydration under dry conditions. Conversely, the enthalpic stabilization of HyA relative to amorphous brucine is 5.3 ± 0.9 kJ mol<sup>−1</sup> , underscoring the importance of hydration in maintaining its crystalline structure .

Chemical Reactions Analysis

Dehydration and Hydration Reactions

Brucine dihydrate (HyA) undergoes reversible nonstoichiometric dehydration depending on relative humidity (RH) and temperature:

  • Dehydration :

    • At RH < 40% and 25°C , HyA loses water molecules without structural collapse, forming an isomorphic dehydrate (dehy HyA) .

    • Complete dehydration to anhydrous brucine (AH ) occurs at RH ≤ 31% or via thermal treatment .

  • Rehydration :

    • Exposure of dehy HyA to moisture triggers rapid rehydration back to HyA .

Table 1: Hydrate Stability and Transformation Behavior

Hydrate FormWater Content (mol H₂O)Stability ConditionsTransformation Behavior
Dihydrate (HyA)1.65–2.040–55% RH, 25°CNonstoichiometric dehydration to dehy HyA
Tetrahydrate (HyB)4.098% RH, 8°CCollapses to amorphous phase upon dehydration
3.85-Hydrate (HyC)3.65–3.85≥55% RH, 25°CDehydrates to AH at RH < 55%
Anhydrate (AH )0RH < 40%, 25°CStable; melts at 178.9°C

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal distinct thermal transitions:

  • Heating HyA :

    • 80–120°C : Loss of water (8.06% mass loss) → amorphous brucine .

    • >120°C : Crystallizes to AH (exothermic) .

    • 178.9°C : Melting of AH (ΔH = 28.4 kJ/mol) .

  • Heating HyB :

    • <80°C : Dehydration → amorphous phase.

    • >130°C : Crystallizes to AH .

Table 2: Thermal Decomposition Data

FormDehydration Temp (°C)Mass Loss (%)ProductEnthalpy Change (kJ/mol)
HyA80–1208.06Amorphous brucine
HyB<8015.32Amorphous brucine
AH Melt (178.9°C)28.4 (fusion)

Stability and Transformation Enthalpies

The thermodynamic stability of brucine forms is influenced by water activity (aₙ) and temperature:

  • HyA is enthalpically stabilized by 3 kJ/mol compared to AH , while HyB and HyC show greater stabilization (23 kJ/mol and 19 kJ/mol , respectively) .

  • Phase Transitions :

    • HyB → HyA at 68.9°C (ΔH = 22.6 kJ/mol) .

    • HyC → AH at RH < 55% .

Key Research Findings

  • Isomorphic Dehydration : HyA retains its crystal lattice during dehydration, enabling rapid water exchange .

  • Amorphous Intermediate : Dehydration of HyB and HyC produces an amorphous phase before crystallizing to AH .

  • Environmental Sensitivity : Storage conditions critically affect form stability, with impurities accelerating phase transformations .

These findings underscore the necessity of controlled humidity and temperature during brucine dihydrate handling to avoid unintended solid-state transformations.

Citations :

Scientific Research Applications

Medicinal Applications

Brucin dihydrate is primarily recognized for its pharmacological properties.

Anticancer Properties

Brucine has been studied for its antiproliferative effects on various cancer cell lines. Research indicates that brucine can inhibit the growth of liver cancer cells, although its therapeutic use is limited due to a narrow therapeutic window . The compound acts as a neurotoxin and an antagonist at glycine receptors, which may contribute to its effects on cellular proliferation and apoptosis in cancer cells .

Analgesic and Anti-inflammatory Effects

Brucine exhibits analgesic and anti-inflammatory properties, making it a candidate for pain management therapies. Its mechanism involves modulation of the central nervous system pathways responsible for pain perception .

Veterinary Medicine

Brucine is also utilized in veterinary medicine as a treatment for certain conditions in animals, reflecting its broader applicability beyond human medicine .

Toxicological Insights

Brucin dihydrate poses significant toxicity risks, primarily due to its structural similarity to strychnine.

Poisoning and Treatment

Exposure to brucine can lead to severe poisoning symptoms, including convulsions and respiratory failure. Medical treatment typically involves the administration of activated charcoal to absorb the toxin from the gastrointestinal tract . Understanding the toxicological profile of brucine is crucial for developing safety protocols in laboratories and industries handling this compound.

Chiral Resolution

Brucine serves as an enantioselective recognition agent in chiral resolution processes. Its ability to differentiate between enantiomers makes it valuable in synthesizing optically active compounds, which are essential in pharmaceuticals .

Hydrate Stability Studies

Research has demonstrated that brucine exists in multiple hydrate forms, including the dihydrate (HyA) and tetrahydrate (HyB), which exhibit distinct stability profiles under varying humidity conditions . Understanding these stability characteristics is vital for pharmaceutical formulation development.

Data Tables

The following table summarizes key properties and applications of brucin dihydrate:

Property/ApplicationDescription
Chemical StructureC23H26N2O4 (10,11-Dimethoxystrychnine)
Anticancer ActivityInhibits liver cancer cell proliferation; narrow therapeutic window
Analgesic PropertiesModulates pain perception pathways; potential use in pain management
ToxicityHighly toxic; symptoms include convulsions and respiratory failure
Chiral Recognition AgentUseful in synthesizing optically active compounds
Hydrate FormsExists as dihydrate (HyA) and tetrahydrate (HyB); stability varies with humidity levels

Case Studies

Several case studies have highlighted the implications of brucine's use in clinical settings:

  • Case Study 1: Liver Cancer Treatment
    A study involving patients with liver cancer showed that brucine derivatives could inhibit tumor growth, although careful monitoring was required due to toxicity concerns.
  • Case Study 2: Veterinary Application
    Brucine's application in treating specific conditions in animals demonstrated efficacy but also necessitated strict dosage control to prevent adverse effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₃H₂₆N₂O₄·2H₂O (inferred from related hydrates in ).
  • Molecular Weight : ~394.46 g/mol (calculated from anhydrous brucine: 394.46 + 36.03 (2H₂O)).
  • Melting Point : ~150°C (anhydrous brucine melts at 178°C; dihydrate likely lower due to water content, though conflicting data in suggests a possible typo) .
  • Solubility : Brucine is sparingly soluble in water but forms hydrates and salts (e.g., sulfate heptahydrate) with improved solubility in polar solvents .

Brucin dihydrate is utilized in analytical chemistry as a reagent for detecting saccharin and in thin-layer chromatography . Its crystal structure and hydrogen-bonding patterns have been studied in related hydrates, such as brucinium dihydrogen citrate trihydrate .

Comparison with Similar Dihydrate Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Brucin Dihydrate C₂₃H₂₆N₂O₄·2H₂O ~430.49 (estimated) ~150 (estimated) Analytical reagent, chromatography
Rhodizonic Acid Dihydrate C₆H₂O₆·2H₂O 206.11 248 Laboratory chemical, redox reactions
Barium Bromide Dihydrate BaBr₂·2H₂O 333.17 857 (anhydrous) Precursor in inorganic synthesis
Quercetin Dihydrate C₁₅H₁₀O₇·2H₂O 317.31 >300 (decomposes) Antioxidant, pharmaceutical research

Key Observations :

  • Thermal Stability : Brucin dihydrate has a lower melting point compared to rhodizonic acid dihydrate (248°C) but higher than quercetin dihydrate, which decomposes before melting.
  • Molecular Complexity : Brucin’s alkaloid structure contrasts with simpler dihydrates like barium bromide, which lacks organic functional groups.

Chemical Reactivity and Functional Groups

  • Brucin Dihydrate : Contains methoxy groups, a tertiary amine, and aromatic rings, enabling hydrogen bonding and salt formation (e.g., brucinium salts) .
  • Quercetin Dihydrate : Features hydroxyl and ketone groups, contributing to antioxidant activity .
  • Rhodizonic Acid Dihydrate : A cyclic diketone with strong oxidizing properties .

Research Findings and Challenges

  • Crystallography : Brucinium dihydrogen citrate trihydrate exhibits a complex hydrogen-bonded network involving water molecules and citrate anions . This contrasts with rhodizonic acid dihydrate, where water stabilizes the crystal lattice via O–H···O bonds .
  • Stability Issues : Brucin dihydrate’s sensitivity to light and humidity necessitates storage below 25°C, similar to mercury(I) nitrate dihydrate .
  • Data Discrepancies : reports a brucine melting point of ~1500°C, likely a translation error or misinterpretation. Correct values for anhydrous brucine (~178°C) and its hydrates require verification .

Q & A

Basic: What are the recommended methodologies for synthesizing Brucin Dihydrat in laboratory settings?

This compound synthesis should follow strict stoichiometric control and crystallization protocols. For lab-scale preparation, prioritize anhydrous conditions to prevent unintended hydration states. Use controlled cooling rates during crystallization to optimize yield and purity, as rapid crystallization may trap impurities . Characterization should include elemental analysis (C, H, N) and X-ray diffraction to confirm the dihydrate structure. Cross-reference synthesis steps with analogous alkaloid dihydrate systems (e.g., strychnine derivatives) to refine protocols .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, FTIR) for this compound?

Contradictions often arise from solvent interactions or hydration-state variability. For NMR, use deuterated DMSO to minimize proton exchange interference and confirm peak assignments via 2D-COSY or HSQC experiments. For FTIR, compare spectra under controlled humidity to distinguish between anhydrous and dihydrate forms. If discrepancies persist, employ computational chemistry tools (e.g., DFT simulations) to model vibrational modes or NMR chemical shifts . Document all solvent and environmental conditions meticulously to enable reproducibility .

Basic: What analytical techniques are critical for verifying the purity of this compound?

Key techniques include:

  • HPLC-UV/Vis with a C18 column and aqueous-organic mobile phase (e.g., water:acetonitrile gradient) to separate Brucin from common alkaloid impurities.
  • Thermogravimetric Analysis (TGA) to confirm the 2:1 water-to-compound ratio by mass loss at ~100–120°C.
  • Melting Point Determination with differential scanning calorimetry (DSC) to identify polymorphic impurities .
    Report all deviations from literature values and validate against certified reference materials if available.

Advanced: How should researchers design dose-response experiments using this compound in pharmacological studies?

Adopt a multi-parametric approach :

  • In vitro assays : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to capture EC50/IC50 values. Include positive controls (e.g., strychnine for glycine receptor antagonism) and solvent controls (DMSO ≤0.1% v/v).
  • In vivo models : Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to select species and endpoints. For neurotoxicity studies, monitor motor neurons via electromyography and histopathology .
  • Statistical Design : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Pre-register protocols to mitigate bias .

Basic: What safety precautions are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and synthesis due to potential neurotoxic dust/aerosols.
  • First Aid : For accidental ingestion, rinse mouth with water (do not induce vomiting). For skin contact, wash with soap and water for 15 minutes .
    Store in airtight containers with desiccants at ≤25°C, protected from light .

Advanced: How can untargeted lipidomics or metabolomics approaches elucidate this compound’s mechanism of action?

  • Sample Preparation : Extract lipids/metabolites using methanol:chloroform (2:1) with internal standards (e.g., deuterated lipids). Centrifuge at 14,000×g to remove particulates .
  • LC-MS Analysis : Employ reversed-phase chromatography (C8 column) paired with high-resolution Q-TOF mass spectrometry. Use negative/positive ionization modes to capture broad metabolite profiles.
  • Data Interpretation : Apply multivariate analysis (PCA, PLS-DA) to identify discriminatory features. Cross-reference with databases (e.g., HMDB, KEGG) and validate hits via pathway enrichment analysis .

Basic: What are the best practices for documenting this compound experimental procedures?

  • Reproducibility : Detail all steps, including equipment calibration (e.g., pH meters, balances), solvent batch numbers, and ambient conditions (temperature, humidity).
  • Supplementary Data : Provide raw spectra, chromatograms, and crystallographic data as supplementary files. Use standardized formats (e.g., .CIF for XRD) .
  • Ethical Reporting : Disclose any anomalous results or failed experiments to aid peer review .

Advanced: How can researchers address conflicting bioactivity results between this compound and its analogs?

  • Structural-Activity Relationship (SAR) Studies : Compare Brucin’s dihydrate form with anhydrous or monohydrate analogs using molecular docking (e.g., AutoDock Vina) to assess binding affinity differences.
  • Solubility Testing : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to correlate bioavailability with observed bioactivity.
  • Meta-Analysis : Conduct systematic reviews using PRISMA guidelines to aggregate data across studies and identify confounding variables (e.g., assay sensitivity, cell line variability) .

Basic: What are the key considerations for storing this compound to ensure long-term stability?

  • Desiccation : Store in vacuum-sealed containers with silica gel to prevent deliquescence.
  • Temperature : Avoid freeze-thaw cycles; maintain at 4°C for short-term or −20°C for long-term storage.
  • Light Sensitivity : Use amber glass vials to protect against photodegradation. Confirm stability via annual HPLC reanalysis .

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., glycine receptors) using GROMACS or AMBER. Parameterize Brucin’s force field via quantum mechanical calculations (e.g., DFT).
  • Pharmacophore Modeling : Identify critical hydrogen-bonding and hydrophobic features using Schrödinger’s Phase. Validate predictions with mutagenesis studies .
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, toxicity, and metabolic pathways, guiding in vivo experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brucin Dihydrat
Reactant of Route 2
Reactant of Route 2
Brucin Dihydrat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.